R-benproperine
R-benproperine
(R)-benproperine is a 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine that has R configuration. The racemate comprising equimolar amounts of (R)- and (S)-benproperine is used as a cough suppressant. It is a conjugate base of a (R)-benproperine(1+). It is an enantiomer of a (S)-benproperine.
Brand Name:
Vulcanchem
CAS No.:
124678-30-4
VCID:
VC0054964
InChI:
InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1
SMILES:
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3
Molecular Formula:
C21H27NO
Molecular Weight:
309.4 g/mol
R-benproperine
CAS No.: 124678-30-4
Main Products
VCID: VC0054964
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
CAS No. | 124678-30-4 |
---|---|
Product Name | R-benproperine |
Molecular Formula | C21H27NO |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 1-[(2R)-1-(2-benzylphenoxy)propan-2-yl]piperidine |
Standard InChI | InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3/t18-/m1/s1 |
Standard InChIKey | JTUQXGZRVLWBCR-GOSISDBHSA-N |
Isomeric SMILES | C[C@H](COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
SMILES | CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES | CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 |
Description | (R)-benproperine is a 1-[1-(2-benzylphenoxy)propan-2-yl]piperidine that has R configuration. The racemate comprising equimolar amounts of (R)- and (S)-benproperine is used as a cough suppressant. It is a conjugate base of a (R)-benproperine(1+). It is an enantiomer of a (S)-benproperine. |
PubChem Compound | 14456346 |
Last Modified | Nov 11 2021 |
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